

Application Notes and Protocols for SAHM1 Administration in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking the Mastermind-like 1 (MAML1) protein, **SAHM1** disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling. Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and potentially other solid tumors. These application notes provide detailed protocols for the administration of **SAHM1** in xenograft mouse models, a crucial preclinical step in evaluating its therapeutic efficacy.

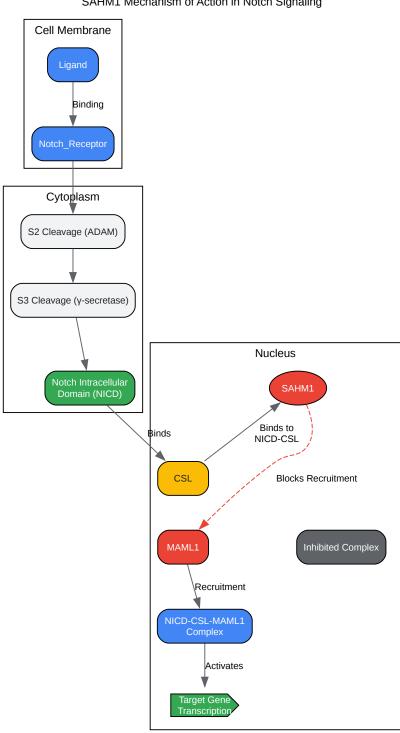
Mechanism of Action: Notch Signaling Inhibition

The canonical Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator MAML1. This ternary complex initiates the transcription of Notch target genes, which are involved in cell proliferation, differentiation, and survival.

SAHM1 directly interferes with this process by binding to the NICD-CSL complex, thereby preventing the recruitment of MAML1. This inhibition of the transcriptional activation complex



leads to the downregulation of Notch target genes and subsequent anti-tumor effects in Notchdependent malignancies.



SAHM1 Mechanism of Action in Notch Signaling



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SAHM1 inhibits the formation of the Notch transcriptional activation complex.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **SAHM1** in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model.[1]

Table 1: **SAHM1** Administration Details in T-ALL Xenograft Model

Parameter	Details	Reference	
Mouse Strain	C57BL/6-TyrC/C (albino)		
Cell Line	Murine hematopoietic stem cells transduced with L1601PΔP NOTCH1 allele		
Tumor Model	Bioluminescent murine model of T-ALL		
Administration Route	Intraperitoneal (IP) injection		
Vehicle	Not explicitly stated, but likely a buffered saline solution with a solubilizing agent like DMSO.		

Table 2: **SAHM1** Efficacy in T-ALL Xenograft Model



Treatment Group	Dosage	Dosing Schedule	Outcome	P-value	Reference
Vehicle	-	-	Progressive disease	-	
SAHM1	35 mg/kg	Once daily (QD)	Slight decrease in tumor burden	0.17	
SAHM1	30 mg/kg	Twice daily (BID)	Significant tumor regression	0.02	

Experimental Protocols

Protocol 1: Establishment of a T-ALL Xenograft Mouse Model

This protocol describes the generation of a bioluminescent murine model of T-ALL, which allows for non-invasive monitoring of tumor burden.

Materials:

- Donor C57BL/6 mice constitutively expressing firefly luciferase
- Retrovirus encoding the L1601PΔP NOTCH1 allele (or other oncogenic Notch variant)
- Recipient isogenic C57BL/6-TyrC/C albino mice
- Standard materials for bone marrow isolation, cell culture, and retroviral transduction
- Flow cytometer

Procedure:

- Isolate bone marrow from luciferase-expressing C57BL/6 mice.
- Transduce the bone marrow cells with the retrovirus carrying the oncogenic NOTCH1 allele.



- Transplant the transduced cells into isogenic C57BL/6-TyrC/C albino recipients.
- Monitor the development of leukemia by regular bioluminescence imaging.
- Confirm T-ALL development through flow cytometric analysis of peripheral blood for leukemic markers.
- Once the disease is established, splenic T-ALL cells can be harvested for secondary transplants to create cohorts for in vivo studies.

Protocol 2: Preparation and Administration of SAHM1

This protocol outlines the preparation of **SAHM1** for intraperitoneal injection.

Materials:

- SAHM1 peptide
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS) or 0.9% saline, sterile
- Sterile microcentrifuge tubes
- Insulin syringes with 28-30G needles

Procedure:

- Reconstitution: SAHM1 is soluble in water (up to 1 mg/mL) and DMSO. For in vivo studies, first, dissolve the peptide in a minimal amount of sterile DMSO to create a concentrated stock solution.
- Dilution: For injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
- Dosage Calculation: Calculate the required volume of the final SAHM1 solution based on the mouse's body weight and the target dose (e.g., 30 mg/kg).



· Administration:

- Restrain the mouse appropriately.
- Perform an intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.
- The injection volume should typically be between 100-200 μ L for a standard adult mouse. [2][3]

Protocol 3: Monitoring Tumor Growth and Efficacy Analysis

This protocol describes the methods for assessing tumor burden and the efficacy of **SAHM1** treatment.

Materials:

- Bioluminescence imaging system (for T-ALL model)
- Digital calipers (for solid tumor models)
- Anesthesia (e.g., isoflurane)
- Data analysis software

Procedure for Bioluminescent Models (e.g., T-ALL):

- · Anesthetize the mice.
- Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
- After a consistent waiting period (e.g., 10 minutes), acquire bioluminescence images.
- Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor.
- Monitor tumor burden by performing imaging at regular intervals (e.g., twice weekly).



 Analyze the change in bioluminescence over time to assess tumor growth or regression in response to treatment.

Procedure for Subcutaneous Solid Tumor Models:

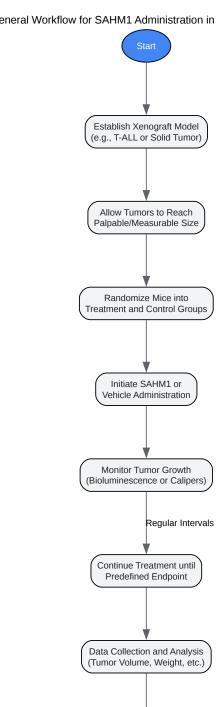
- Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers at regular intervals.
- Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
- Monitor the tumor volume over the course of the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Efficacy Analysis:

- Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) =
 [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Treatment/Control (T/C) Ratio: This is another common measure of efficacy, calculated as
 the ratio of the mean tumor volume in the treated group to that of the control group at a
 specific time point.
- Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.

Experimental Workflow Diagram





General Workflow for SAHM1 Administration in Xenograft Models

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A generalized workflow for in vivo studies with **SAHM1**.



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